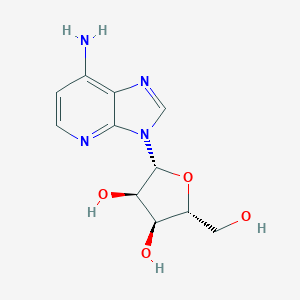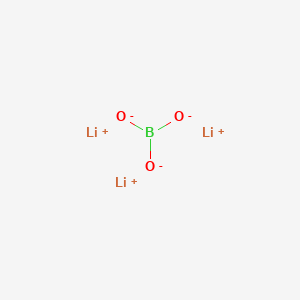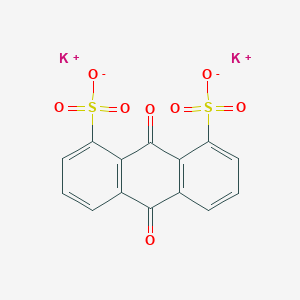
蒽醌-1,8-二磺酸钾
描述
Synthesis Analysis
The synthesis of potassium anthraquinone-1,8-disulfonate and its derivatives often involves sulfonation reactions of anthraquinone under specific conditions. For instance, lanthanide coordination complexes with anthraquinone-1,8-disulfonate have been synthesized via hydrothermal methods, demonstrating the compound's ability to act as an anionic ligand and participate in the formation of bimetallic complexes (Cao et al., 2021).
Molecular Structure Analysis
The molecular structure of potassium anthraquinone-1,8-disulfonate and its coordination complexes have been explored through various analytical techniques. Studies have shown that it can form isostructural series of lanthanide coordination complexes, indicating its versatile binding capabilities. The ligand's ability to chelate and bridge metal ions, along with inter- and intramolecular hydrogen bonding and π-π stacking interactions, contributes to the stabilization of crystal structures (Cao et al., 2021).
Chemical Reactions and Properties
Anthraquinone derivatives, including potassium anthraquinone-1,8-disulfonate, are known for their redox activity. This property is particularly useful in the development of organic cathode materials for batteries. For example, sulfonate groups substituted anthraquinone derivatives have been tested as organic positive electrode materials in potassium batteries, showing enhanced electrochemical performance due to good cycling stability and capacity retention (Zhao et al., 2018).
科学研究应用
电池技术:取代了硫酸钠基团的蒽醌,类似于硫酸钾蒽醌-1,8-二磺酸盐,在钾电池中作为有机电极材料进行了测试,表现出良好的循环稳定性和容量保持 (Zhao, Yang, Sun, & Xu, 2018)。此外,蒽醌-2,6-二磺酸钠被用作K离子全电池的有机阴极,具有高效率和容量 (Li, Tang, Wang, & Fan, 2019)。
流动电池:蒽醌-2,7-二磺酸及其钠盐被用于水性氧化还原流动电池,以提高电子转移速率和氧化还原反应性 (Lee, Permatasari, & Kwon, 2020)。此外,包括二磺酸盐在内的蒽醌磺基衍生物混合物被研究用于有机流动电池 (Petrov et al., 2022)。
化学机械平整化:蒽醌-1,8-二磺酸钾盐的可逆氧化还原反应被表征为促进化学机械平整化中钽的选择性氧化 (Carter, Zhang, Wang, & Li, 2008)。
DNA检测:蒽醌衍生物,包括磺酸盐和二磺酸盐,通过电化学技术进行了DNA检测(Batchelor‐McAuley, Li, Dapin, & Compton, 2010)。
催化:蒽醌-1,8-二磺酸盐的镧系络合物被合成,并显示出在催化硫醚氧化为亚砜中的潜力 (Cao et al., 2021)。
医疗应用:蒽醌-2,6-二磺酸被研究作为一种疾病修饰性骨关节炎药物,在体外和体内研究中显示出有希望的结果 (Savarino et al., 2007)。
环境应用:蒽醌-2,6-二磺酸盐(AQDS)增强了厌氧条件下偶氮染料的还原脱色,表明其在废水处理中的应用 (Costa, Mota, Nascimento, & dos Santos, 2010)。
光伏:蒽醌-1,8-二磺酸盐的钾盐(ASPS)被用作钙钛矿太阳能电池中的界面改性剂,提高了载流子传输性能和钙钛矿层的质量 (Hu et al., 2023)。
作用机制
The mechanism of action of ASPS in PSCs involves the passivation of accumulated defects at the buried interface between perovskite and SnO2 . This is achieved through the synergistic effect of sulfonic acid groups, carbonyl groups, and potassium ions in ASPS . This results in the optimization of the energy level arrangement of the interface and improvement of the crystalline quality and optoelectronic properties of the PVK films .
安全和危害
In case of inhalation, the victim should be moved to fresh air and kept at rest . If skin contact occurs, all contaminated clothing should be removed and the skin should be washed with water . If skin irritation or rash occurs, medical attention should be sought . In case of eye contact, the eyes should be carefully rinsed with water . Fire/flame resistant and impervious clothing should be worn .
未来方向
ASPS has shown promise in the field of photovoltaics, particularly in the development of PSCs . Its use as a multifunctional interfacial modifier has led to significant improvements in the power conversion efficiency (PCE) of PSCs . Furthermore, devices modified with ASPS have exhibited better storage stability and thermal stability than controlled devices . This suggests potential future applications of ASPS in the development of more efficient and stable PSCs .
属性
IUPAC Name |
dipotassium;9,10-dioxoanthracene-1,8-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O8S2.2K/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPFDCNGQQSVJK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6K2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164257 | |
| Record name | 9,10-Anthraquinone-1,8-disulfonate dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium anthraquinone-1,8-disulfonate | |
CAS RN |
14938-42-2 | |
| Record name | 9,10-Anthraquinone-1,8-disulfonate dipotassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014938422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthraquinone-1,8-disulfonate dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium 9,10-dihydro-9,10-dioxoanthracene-1,8-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM ANTHRAQUINONE-1,8-DISULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/248E1YC069 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Potassium Anthraquinone-1,8-disulfonate impact the performance of CsPbI2Br perovskite solar cells?
A1: Research suggests that Potassium Anthraquinone-1,8-disulfonate acts as a multifunctional additive, significantly improving the efficiency and stability of CsPbI2Br perovskite solar cells []. This is achieved through a synergistic effect:
- Improved Crystallization & Stability: The electronegative functional groups (sulfonate groups) and potassium ions in Potassium Anthraquinone-1,8-disulfonate interact with the CsPbI2Br precursor, regulating crystal growth. This results in higher crystalline quality and enhanced stability of the photoactive CsPbI2Br layer [].
- Enhanced Charge Transport: The additive optimizes energy level alignment within the device and passivates defects at the perovskite/charge transport layer interface. This leads to improved charge carrier transport properties, reducing losses and increasing overall device efficiency [].
Q2: Are there any applications of Potassium Anthraquinone-1,8-disulfonate beyond solar cells?
A2: While the provided research primarily focuses on solar cell applications, Potassium Anthraquinone-1,8-disulfonate serves as a precursor for synthesizing sulfur-doped carbon materials []. These materials hold potential in various applications, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



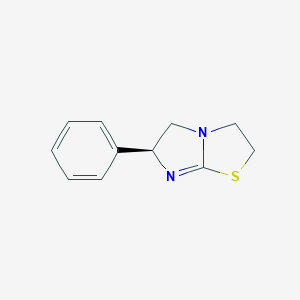
![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)

![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)
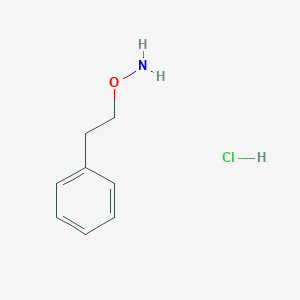

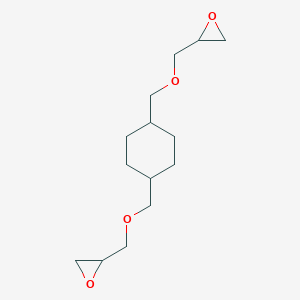
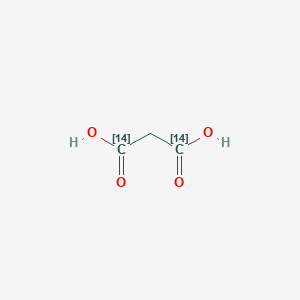


![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)
